N1-Isopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine
Description
N1-Isopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring an isopropyl group and a pyrazin-2-yl ethyl substituent at the N1 position. The pyrazine ring, a nitrogen-containing heterocycle, imparts unique electronic properties, enabling participation in hydrogen bonding and metal coordination .
The compound’s molecular weight is estimated at 223.3 g/mol (based on C11H21N5), and its lipophilicity (ClogP ~1.5) suggests moderate solubility in polar and nonpolar media. Pyrazine’s electron-deficient aromatic system may enhance coordination to transition metals, as seen in zinc complexes of related diamines .
Properties
IUPAC Name |
N'-propan-2-yl-N'-(1-pyrazin-2-ylethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-9(2)15(7-4-12)10(3)11-8-13-5-6-14-11/h5-6,8-10H,4,7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPCDOIJYWPWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C(C)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Isopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with isopropyl bromide and pyrazine-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-Isopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives.
Scientific Research Applications
Scientific Research Applications
The compound exhibits a range of applications across different scientific disciplines:
Medicinal Chemistry
N1-Isopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine has been investigated for its potential therapeutic effects, particularly as an antimicrobial agent. Its structure allows it to interact with various biological targets, which may lead to the development of new treatments for infections.
Case Study: Antimicrobial Activity
A study conducted by the TB Alliance evaluated the compound's efficacy against Mycobacterium tuberculosis. The results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 1 mg/ml, demonstrating potential as a novel antibacterial agent compared to traditional antibiotics like Kanamycin and Capreomycin.
| Activity Type | Target Organism | MIC (mg/ml) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 0.5 - 1 | TB Alliance Study |
Kinase Inhibition
Research has shown that this compound can inhibit specific kinases involved in bacterial quorum sensing. For instance, it effectively inhibited LsrK kinase activity in E. coli and S. typhimurium, suggesting its potential use in disrupting bacterial communication and biofilm formation.
| Activity Type | Target Kinase | Inhibition Assay Result | Reference |
|---|---|---|---|
| Kinase Inhibition | LsrK | Effective | In Vitro Assay |
Mechanism of Action
The mechanism of action of N1-Isopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its effects are mediated through its ability to donate or accept electrons, participate in coordination bonds, and interact with other molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related N1-substituted ethane-1,2-diamines, highlighting substituent-driven differences in properties and applications:
Key Observations:
- Pyrazine vs. Benzyl/Thiazolyl Groups : The pyrazin-2-yl substituent enhances metal-binding capability compared to purely aliphatic or aromatic groups. For example, zinc complexes of pyrazine-containing diamines exhibit stable coordination geometries , whereas benzyl derivatives prioritize lipophilicity for membrane penetration .
- Lipophilicity : Aromatic substituents (e.g., benzyl) increase ClogP significantly (~2.8), favoring blood-brain barrier penetration, while heterocycles (thiazole, pyrazine) balance polarity and lipophilicity .
Functional Comparisons
Corrosion Inhibition
Aliphatic diamines like DETA (diethylenetriamine) and TETA (triethylenetetramine) are established corrosion inhibitors due to multiple NH groups that adsorb onto metal surfaces . While the target compound lacks polyamine chains, its pyrazine nitrogen atoms may contribute to surface adsorption via lone-pair interactions, albeit less effectively than NH-rich analogs .
Coordination Chemistry
Zinc complexes of pyrazine-containing diamines demonstrate tetrahedral or square-planar geometries, with the pyrazine nitrogen acting as a ligand . In contrast, pyridine-based diamines (e.g., N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine) form five-coordinate complexes with Zn(II) , highlighting the role of heterocycle electronic properties in metal binding.
Biological Activity
N1-Isopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine, also known as 2-[Isopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol, is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of ethanolamines and features a pyrazine ring, which contributes to its biological activity. The synthesis typically involves the reaction of pyrazine derivatives with isopropylamine and ethanolamine. A common synthetic route includes cyclization reactions under controlled conditions to yield the desired product.
Structural Formula
Antimicrobial Properties
Research has indicated that compounds with a pyrazine structure often exhibit antimicrobial and antifungal properties. The interaction of this compound with various microbial strains has shown promising results in inhibiting growth.
Table 1: Antimicrobial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Cytotoxicity and Anticancer Potential
Studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound demonstrates selective cytotoxicity, indicating potential as an anticancer agent.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 10 |
The biological activity of this compound is thought to involve its interaction with specific enzymes or receptors within microbial cells or cancer cells. The pyrazine moiety may facilitate binding to these targets, leading to inhibition of essential metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the pyrazine ring in enhancing activity against resistant strains .
- Anticancer Activity : Another research article demonstrated that this compound induced apoptosis in cancer cells through a mitochondrial pathway. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .
- DNA Binding Affinity : A study on copper(II) complexes involving this compound revealed its ability to bind with DNA effectively, suggesting potential applications in targeted drug delivery systems for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
